4-(2,4-Dichlorophenyl)butane-1,2-diol
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Overview
Description
4-(2,4-Dichlorophenyl)butane-1,2-diol is an organic compound characterized by the presence of a butane backbone substituted with a 2,4-dichlorophenyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)butane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzene and butane-1,2-diol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product consistency.
Automated Purification: Employing automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
4-(2,4-Dichlorophenyl)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)butane-1,2-diol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Pathway Modulation: Affecting signaling pathways to alter physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)butane-1,4-diol: Similar structure but with hydroxyl groups at different positions.
4-(2,4-Dichlorophenyl)butane-2,3-diol: Another isomer with hydroxyl groups at different positions.
4-(2,4-Dichlorophenyl)butane-1,3-diol: Differing in the position of hydroxyl groups.
Uniqueness
4-(2,4-Dichlorophenyl)butane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.
Properties
CAS No. |
59363-18-7 |
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Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)butane-1,2-diol |
InChI |
InChI=1S/C10H12Cl2O2/c11-8-3-1-7(10(12)5-8)2-4-9(14)6-13/h1,3,5,9,13-14H,2,4,6H2 |
InChI Key |
LYZWLQUECZURFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(CO)O |
Origin of Product |
United States |
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